

Introduction to Antazoline Hydrochloride and Analytical Needs

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Antazoline Hydrochloride

CAS No.: 2508-72-7

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Antazoline hydrochloride is an antihistamine agent used primarily in ophthalmic formulations, often in combination with vasoconstrictors like naphazoline hydrochloride, to relieve symptoms of allergic conjunctivitis [1]. A **stability-indicating method** is essential for pharmaceutical analysis to accurately measure the active ingredient and separate it from degradation products that may form during storage. This ensures the product's safety, efficacy, and quality throughout its shelf life.

The following Application Note details a validated, stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method for the simultaneous determination of **antazoline hydrochloride** (ANZ) and naphazoline hydrochloride (NFZ) in ophthalmic solutions [2].

Method Summary and Validation Data

This section summarizes the key operational parameters and the validation results for the analytical method, demonstrating its suitability for its intended purpose.

Table 1: Optimized Chromatographic Conditions

Parameter	Specification
Analytes	Antazoline HCl (ANZ) & Naphazoline HCl (NFZ)
Instrument	UHPLC System with PDA Detector
Column	ACE Excel 2 C18-PFP (2 μm , 2.1 \times 100 mm)
Column Temperature	40 $^{\circ}\text{C}$
Mobile Phase	Acetonitrile / Phosphate Buffer (60:40, v/v, pH 3.0) + 0.5% Triethylamine
Flow Rate	0.6 mL min ⁻¹
Injection Volume	1.0 μL
Detection Wavelength	285 nm
Run Time	4.5 min
Retention Time (NFZ)	0.92 min
Retention Time (ANZ)	1.86 min

Table 2: Method Validation Parameters

Validation Parameter	Result for ANZ	Result for NFZ
Linearity Range	0.500 - 100 $\mu\text{g mL}^{-1}$	0.500 - 100 $\mu\text{g mL}^{-1}$
Correlation Coefficient (R^2)	≥ 0.9981	≥ 0.9981
Repeatability (RSD%)	< 1.28%	< 1.28%
Reproducibility (RSD%)	< 2.14%	< 2.14%
Recovery in Formulation	99.6 - 100.4%	99.6 - 100.4%

The method offers a **3.4-fold reduction in run time** and a **5-fold decrease in solvent consumption** compared to a conventional HPLC method, making it faster, more cost-effective, and environmentally friendly [2].

Detailed Experimental Protocol

Materials and Reagents

- **Reference Standards:** **Antazoline hydrochloride** and Naphazoline hydrochloride.
- **Solvents:** HPLC-grade acetonitrile and water.
- **Chemicals:** Potassium dihydrogen phosphate, phosphoric acid, and triethylamine.
- **Equipment:** UHPLC system with a Photo-Diode Array (PDA) detector, analytical balance, pH meter, and ultrasonic bath.

Mobile Phase and Sample Preparation

- **Mobile Phase Preparation:** Prepare a 15 mM phosphate buffer solution and adjust its pH to 3.0 using phosphoric acid. Add triethylamine to this buffer at a concentration of 0.5% (v/v). Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter the final mobile phase through a 0.22 μm membrane filter and degas ultrasonically before use.
- **Standard Solution:** Accurately weigh and dissolve ANZ and NFZ reference standards in the mobile phase or a suitable solvent to obtain a stock solution. Dilute serially to prepare standard solutions within the calibration range (0.500 - 100 $\mu\text{g mL}^{-1}$ for both analytes).
- **Sample Solution:** For ophthalmic formulations, dilute an appropriate amount of the sample with the mobile phase to achieve a concentration within the linear range of the method.

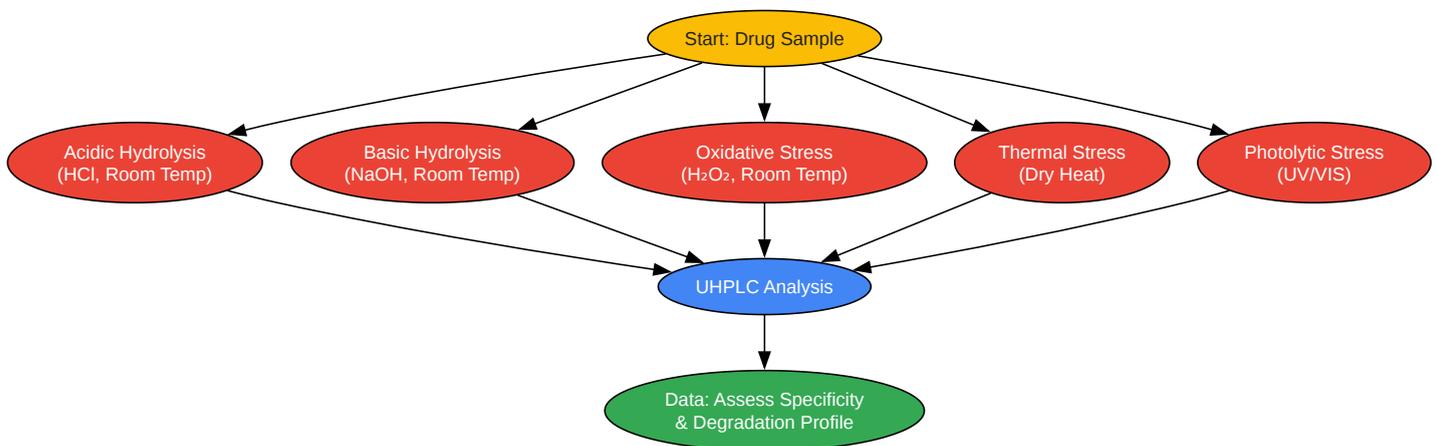
Chromatographic Procedure

- Equilibrate the UHPLC system with the mobile phase at a flow rate of 0.6 mL min^{-1} until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the standard and sample solutions (injection volume: 1.0 μL).
- Run the analysis for 4.5 minutes at a column temperature of 40 $^{\circ}\text{C}$, with detection at 285 nm.
- Identify the analytes by comparing their retention times with those of the reference standards.

Forced Degradation (Stress) Studies

To prove the method's stability-indicating capability, stress the drug product or substance under various conditions to generate degradation products. The method must successfully resolve the analytes from these products.

The diagram below illustrates a standard workflow for forced degradation studies.



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Figure 1: Forced degradation study workflow.

Method Validation Protocol

The method was validated as per International Council for Harmonisation (ICH) guidelines. The experimental procedures for key validation parameters are outlined below.

Specificity

Inject blank, standard, stressed sample, and placebo (if available) solutions. The method is specific if there is no interference from the blank or placebo at the retention times of ANZ and NFZ, and if the analyte peaks are pure and resolved from degradation product peaks (Peak Purity Index ≥ 980) [2].

Linearity

Prepare and inject at least five concentrations of standard solutions covering the range from 0.500 to 100 $\mu\text{g mL}^{-1}$ for both ANZ and NFZ. Plot the peak area versus the concentration of each analyte and perform linear regression analysis. The correlation coefficient (R^2) should be greater than 0.998 [2].

Precision

- **Repeatability (Intra-day Precision):** Inject six replicate preparations of a standard solution at 100% concentration on the same day and calculate the %RSD of the peak areas.
- **Intermediate Precision (Inter-day Precision):** Repeat the repeatability study on a different day, using a different analyst and/or a different instrument. The %RSD from both studies should be within acceptable limits (e.g., $< 2\%$ for the standard solution).

Accuracy (Recovery)

Spike a known amount of ANZ and NFZ reference standards into a placebo or pre-analyzed sample at multiple concentration levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percentage recovery of the analytes. The mean recovery should be between 99.6% and 100.4% [2].

Robustness

Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.1 units, organic composition $\pm 2\%$, column temperature ± 2 °C, flow rate ± 0.05 mL min^{-1}). The system suitability parameters (retention time, tailing factor, theoretical plates) should remain within specified limits under all varied conditions.

Application in Routine Analysis

For routine quality control of ophthalmic formulations containing ANZ and NFZ:

- Prepare the standard and sample solutions as described.
- Ensure system suitability by injecting a standard solution; criteria may include %RSD of retention time and peak area from multiple injections (< 2.0%), and theoretical plates above a set limit.
- Inject the sample solution and quantify the content of ANZ and NFZ using the calibration curve.

Notes and Precautions

- **Solvent Miscibility:** Ensure all solvents used in the mobile phase are miscible to prevent baseline noise and system pressure issues.
- **Column Equilibration:** Allow sufficient time for the column to equilibrate with the mobile phase, especially after a change in composition, to ensure reproducible retention times.
- **Sample Stability:** Evaluate the stability of standard and sample solutions in the chosen solvent over a defined period (e.g., 24 hours) under storage conditions (e.g., room temperature, refrigerated) to define their usable life.
- **Buffer Salts:** Always filter buffer solutions to prevent particulate matter from damaging the UHPLC system and column.

Conclusion

The described UHPLC-PDA method is a specific, accurate, precise, and robust stability-indicating assay for the simultaneous determination of **antazoline hydrochloride** and naphazoline hydrochloride. Its rapid analysis time and low solvent consumption make it highly suitable for application in routine quality control and stability studies within pharmaceutical drug development and manufacturing.

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References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Antazoline [go.drugbank.com]
2. Stability Indicating UHPLC-PDA Assay for Simultaneous Determination of Antazoline Hydrochloride and Naphazoline Hydrochloride in Ophthalmic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Introduction to Antazoline Hydrochloride and Analytical Needs]. Smolecule, [2026]. [Online PDF]. Available at:

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